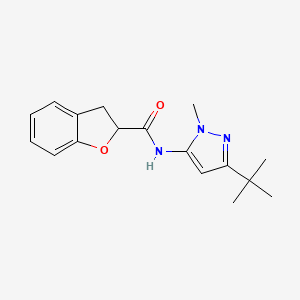
5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that belongs to the benzofuran class of compounds. This compound has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been shown to inhibit certain enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes play important roles in the nervous system, and inhibition of these enzymes can have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of MAO and AChE. In vivo studies have shown that the compound has antinociceptive effects, meaning it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its potential as a fluorescent probe for imaging studies. Another advantage is its inhibitory effects on certain enzymes, making it a potential candidate for drug development.
One limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which must be taken into consideration when working with this compound.
Orientations Futures
There are several future directions for research on 5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One direction is to further study its inhibitory effects on enzymes and its potential as a drug candidate. Another direction is to study its potential as a fluorescent probe for imaging studies. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential biochemical and physiological effects.
Méthodes De Synthèse
5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a multi-step process. The first step involves the synthesis of 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylic acid. This can be achieved by reacting 5-chloro-2,3-dihydrobenzofuran with chloroacetyl chloride in the presence of a base. The resulting product is then converted to the corresponding acid using hydrolysis.
The second step involves the synthesis of the amide. This can be achieved by reacting the acid with cyclopropylethylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. It has also been studied for its potential use as a fluorescent probe for imaging studies.
Propriétés
IUPAC Name |
5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-8(9-2-3-9)16-14(17)13-7-10-6-11(15)4-5-12(10)18-13/h4-6,8-9,13H,2-3,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIFQVFYFNHXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2CC3=C(O2)C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-cyclopropylethyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)

![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)






